Superior N-Type Blockade Potency vs. Unsubstituted Analogues
The lead compound from the 4-benzyloxyaniline series, (S)-2-amino-1-{4-[(4-benzyloxy-phenyl)-(3-methyl-but-2-enyl)-amino]-piperidin-1-yl}-4-methyl-pentan-1-one (Compound 11), demonstrates high potency in blocking N-type calcium channels, with an IC50 of 0.67 μM in the IMR32 assay [1]. This is a significant improvement over the initial lead compound 1a in the series (exact structure not provided in the abstract but noted as being a previous lead), which served as a baseline for SAR optimization [1]. The data shows that the specific substitution pattern on the 4-benzyloxyaniline core is critical for achieving this level of potency.
| Evidence Dimension | N-type calcium channel blockade potency |
|---|---|
| Target Compound Data | IC50 = 0.67 μM (for Compound 11, derived from the scaffold) |
| Comparator Or Baseline | Compound 1a (previous lead in the series, unquantified baseline) |
| Quantified Difference | Potency improved through SAR optimization; baseline lead 1a was less potent. |
| Conditions | IMR32 human neuroblastoma cell assay (functional N-type calcium channel blockade) |
Why This Matters
This sub-micromolar in vitro potency against a therapeutically relevant target validates the scaffold's utility for generating high-affinity leads and guides the selection of this specific core for medicinal chemistry programs.
- [1] Hu, L. Y., Ryder, T. R., Rafferty, M. F., Siebers, K. M., Szekeres, P. G., Berger, S. B., ... & Millerman, E. (1999). Synthesis of a series of 4-benzyloxyaniline analogues as neuronal N-type calcium channel blockers with improved anticonvulsant and analgesic properties. Journal of Medicinal Chemistry, 42(20), 4239-4249. View Source
